![molecular formula C12H21NO4 B594139 3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide CAS No. 192883-14-0](/img/structure/B594139.png)

3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide

Übersicht

Beschreibung

“3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide” is a chemical compound with the molecular formula C12H21NO4 . It belongs to the class of organic compounds known as N-acyl-amino acids .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of S-(3)-hydroxy tetrahydrofuran involves mixing methanol and thionyl chloride, adding solid L-malic acid and heating to room temperature for dissolving L-malic acid .

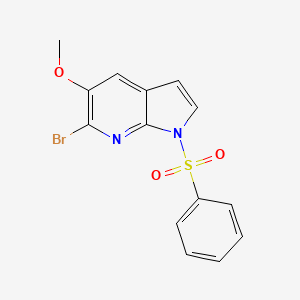

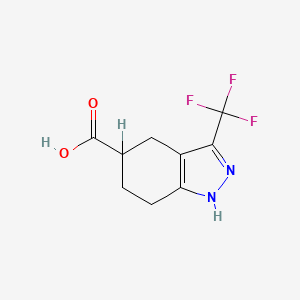

Molecular Structure Analysis

The molecular structure of “3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide” includes a furanyl ring attached to an octanamide chain with a hydroxy group .

Physical And Chemical Properties Analysis

The compound has an average mass of 271.353 Da and a monoisotopic mass of 271.178345 Da . It has a density of 1.1±0.1 g/cm^3, a boiling point of 516.8±50.0 °C at 760 mmHg, and a flash point of 266.4±30.1 °C .

Wissenschaftliche Forschungsanwendungen

Luminescent Properties and White Light Emission

- Benzothiazole derivatives including N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide exhibit distinct luminescent properties. These derivatives show various emission regions, contributing to the development of white-light emitting devices. This is significant for fabricating flexible and simple white-light devices using structurally-similar compounds without detrimental energy transfer (Lu et al., 2017).

Synthesis of Carbon-14 and Tritium Analogues for Antitumor Agents

- The chemical has been utilized in the synthesis of carbon-14 and tritium analogues of the phospholipid antitumor agent SDZ 62-834 zi. This involves the creation of isotopically labeled versions of the agent for research and development in oncology (Kinder et al., 1992).

Synthesis and Effects on Dihydroceramide Desaturase

- Analogues of this compound have been synthesized to study their effects on dihydroceramide desaturase, an enzyme important in cell signaling and metabolism. This research is crucial in understanding and potentially manipulating cellular processes for therapeutic purposes (Triola et al., 2003).

Flotation Separation in Mineral Processing

- Amide-hydroxamic acid surfactants, similar in structure, have been investigated for their selective separation abilities in mineral processing. This research is vital in enhancing the efficiency and selectivity of mineral separation processes, particularly in the mining industry (Lanqing et al., 2016).

Modulation of Dual Emission in Fluorescent Dyes

- Studies on 3-Hydroxychromones, structurally related, have revealed their potential as molecular sensors. These dyes show dual emission which can be modulated by solvent perturbations, making them useful in designing new fluorescent sensors (Klymchenko et al., 2003).

Nuclear Waste Management and Actinide Partitioning

- Research on N,N,N′,N′-tetra-2-ethylhexyl diglycolamide (T2EHDGA) in combination with similar compounds has shown promise in the extraction and partitioning of actinides from high-level nuclear waste. This is crucial for effective nuclear waste management and environmental safety (Gujar et al., 2010).

Eigenschaften

IUPAC Name |

3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h9-10,14H,2-8H2,1H3,(H,13,15)/t9?,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZVBYOXRSFQBH-AXDSSHIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)NC1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(CC(=O)N[C@H]1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Pyrrolo[2,3-f]benzothiazole](/img/structure/B594061.png)

![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone](/img/structure/B594067.png)

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate](/img/structure/B594078.png)